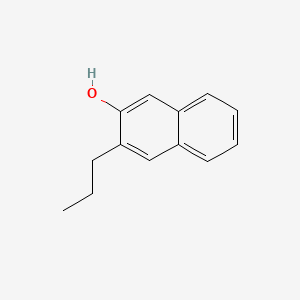

![molecular formula C13H13N3O B3047863 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine CAS No. 14623-49-5](/img/structure/B3047863.png)

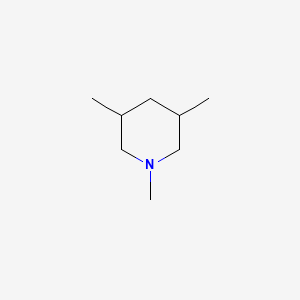

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine

Descripción general

Descripción

“8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine”, also known as TCS-OX2-29, is a small molecule antagonist of the orexin 2 receptor. It has been studied for its anti-neuroinflammatory effects, particularly in lipopolysaccharide-stimulated BV2 microglial cells .

Synthesis Analysis

A series of 3,4-dihydronaphthalen-1(2H)-one derivatives and novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives were synthesized and characterized by various analytical methods, such as NMR and HRMS .Molecular Structure Analysis

The molecular formula of “this compound” is C13H13N3O. The single-crystal structure analysis shows that the title compound crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .Aplicaciones Científicas De Investigación

Anti-Tubercular Agent

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine derivatives have been studied for their potential use as anti-tubercular agents. In research by Maurya et al. (2013), various derivatives of this compound demonstrated significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting its potential in tuberculosis treatment (Maurya et al., 2013).

Anti-Inflammatory Activity

Research into fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives by Sun et al. (2019) showed promising anti-inflammatory activities. These compounds demonstrated inhibitory effects on LPS-induced NO secretion, suggesting potential in treating inflammatory conditions (Sun et al., 2019).

Antimicrobial Activity

Compounds based on this compound have been explored for their antimicrobial properties. Gupta and Chaudhary (2012) synthesized derivatives that showed promising antimicrobial activities, indicating potential application in combating bacterial infections (Gupta & Chaudhary, 2012).

Synthesis and Utility in Organic Chemistry

The synthesis and utility of 6-aminotetrahydrobenzo[h]quinazolines, closely related to this compound, have been studied for their applications in organic chemistry. Learmonth et al. (1997) investigated various synthesis methods and potential uses in this field, contributing to the understanding of these compounds' chemical properties and applications (Learmonth et al., 1997).

Antinociceptive Activity

A study by Bonacorso et al. (2016) on the synthesis of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines highlighted their antinociceptive (pain-relieving) activity in animal models. This indicates potential applications in the development of new analgesic drugs (Bonacorso et al., 2016).

Anticancer Activity

Research has been conducted on the synthesis of quinazoline derivatives, including this compound, for potential anticancer applications. Wang et al. (2021) synthesized various derivatives that showed inhibitory activity against specific cancer cell lines, suggesting their potential as anticancer agents (Wang et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine is the fibroblast growth factor receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and angiogenesis .

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It blocks the activity of enzymes known as tyrosine kinases, particularly those present in FGFRs . By selectively inhibiting these enzymes, the compound can prevent the autophosphorylation and downstream signaling of FGFRs .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, angiogenesis, and differentiation . The compound’s action on these pathways can lead to the suppression of cancer cell growth and the induction of apoptosis .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . By selectively inhibiting FGFRs, the compound can target cancer cells while sparing healthy cells .

Análisis Bioquímico

Biochemical Properties

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine has been identified as a fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor . This means it interacts with FGFR tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, this compound can influence biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an FGFR tyrosine kinase inhibitor . FGFRs are found on the surface of cells and are involved in the growth and spread of cancer cells . By blocking the tyrosine kinases in the FGFR receptors, this compound is expected to prevent or slow the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to FGFR tyrosine kinases and inhibiting their activity . This prevents the receptor’s extracellular domain from ligand binding, preventing receptor dimerization, and hence preventing extracellular growth factor (EGF) and transforming growth factor-a (TGF-a) action .

Temporal Effects in Laboratory Settings

It has been noted that FGFR inhibitors like this compound exhibit robust cellular pharmacodynamic inhibition as well as in vitro anti-proliferative effects in cells dependent on FGFR .

Metabolic Pathways

As an FGFR tyrosine kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell signaling pathways .

Propiedades

IUPAC Name |

8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKQUGYBWAQXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295037 | |

| Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14623-49-5 | |

| Record name | NSC99375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

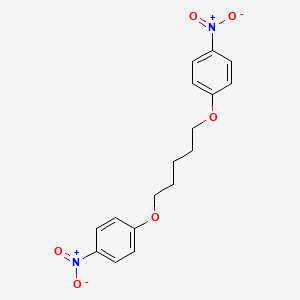

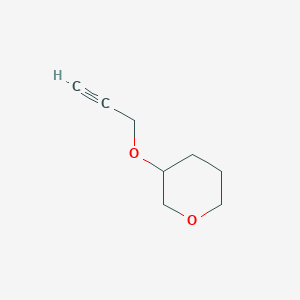

![2-[(4-Methylpiperidin-1-yl)sulfonyl]ethanamine hydrochloride](/img/structure/B3047781.png)

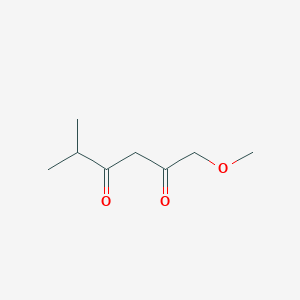

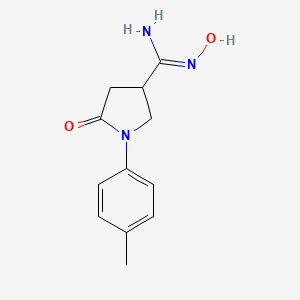

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)

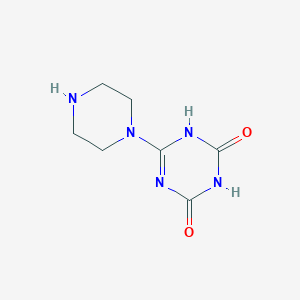

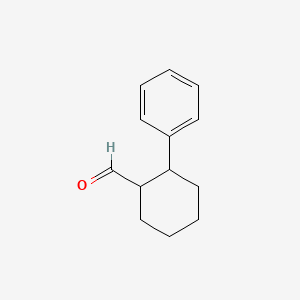

![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)

![Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate](/img/structure/B3047794.png)